N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a substituted phenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of direct lithiations and bromination reactions starting from thiophene . These reactions are carried out at low temperatures, typically ranging from -78°C to room temperature, over a period of 1 to 24 hours, depending on the reactivity of the electrophile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE include:
- N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
The uniqueness of N-[4-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-[(3-methylbenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-13-4-2-5-14(12-13)18(24)23-20(27)22-16-9-7-15(8-10-16)21-19(25)17-6-3-11-26-17/h2-12H,1H3,(H,21,25)(H2,22,23,24,27) |
InChI Key |
OQCFKTSFTIYXQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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